molecular formula C12H13NOS3 B14331331 (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide CAS No. 110307-76-1

(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide

Cat. No.: B14331331
CAS No.: 110307-76-1
M. Wt: 283.4 g/mol
InChI Key: GGLHDEZOBMGSNW-UHFFFAOYSA-N
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Description

(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide is a synthetic organic compound that features a benzyloxy group and a dithiolan-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.

    Formation of the Dithiolan-2-ylidene Moiety: This involves the reaction of a suitable dithiol with a carbonyl compound.

    Coupling Reaction: The final step involves coupling the benzyloxy group with the dithiolan-2-ylidene moiety under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, and may include the use of catalysts and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced dithiolan derivatives.

    Substitution Products: Various substituted benzyloxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Exploration as a lead compound for new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide: Similar in structure but with different substituents.

    This compound: Another compound with a similar core structure but different functional groups.

Uniqueness

    Structural Features: The presence of both benzyloxy and dithiolan-2-ylidene groups.

    Reactivity: Unique reactivity patterns due to the combination of functional groups.

Properties

CAS No.

110307-76-1

Molecular Formula

C12H13NOS3

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1,3-dithiolan-2-ylidene)-2-phenylmethoxyethanethioamide

InChI

InChI=1S/C12H13NOS3/c15-11(13-12-16-6-7-17-12)9-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

GGLHDEZOBMGSNW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NC(=S)COCC2=CC=CC=C2)S1

Origin of Product

United States

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